1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2S/c1-8-18-12-4-2-3-5-13(12)19(8)22(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQCQQNNXPGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The introduction of the sulfonyl group can be achieved through sulfonylation reactions using sulfonyl chlorides. The bromine and chlorine substituents are introduced via halogenation reactions, often using bromine and chlorine reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Scientific Research Applications
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole has shown significant potential in various scientific research domains:
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits promising activity against various pathogens, including bacteria and viruses. Studies indicate that similar benzimidazole derivatives have demonstrated effectiveness against enteroviruses and cytomegalovirus .
- Anticancer Properties : The mechanism of action primarily involves interaction with specific enzymes or receptors associated with cancer cell proliferation. The sulfonyl group enhances binding affinity to target proteins, potentially leading to inhibition of tumor growth.
Organic Synthesis
- Intermediate in Drug Development : This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly those targeting specific biological pathways or disease mechanisms.
Material Science
- Development of Novel Materials : The unique structure of this compound allows for exploration in developing materials with specific electronic or optical properties. Its interactions at the molecular level can lead to innovations in sensor technologies and drug delivery systems.
Case Studies
Several studies have highlighted the applications and efficacy of benzimidazole derivatives similar to this compound:
- Antiviral Activity : Research demonstrated that certain benzimidazole derivatives exhibited potent inhibition against enteroviruses, with IC50 values significantly lower than standard antiviral drugs .
- Anti-inflammatory Effects : Compounds derived from benzimidazoles have shown notable analgesic and anti-inflammatory activities in preclinical models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Mechanistic Studies : Investigations into the binding mechanisms revealed that the sulfonyl group plays a crucial role in enhancing biological activity by forming strong interactions with amino acid residues in enzyme active sites .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The halogen substituents may enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one
- Structural Differences :
- Replaces the sulfonyl-benzimidazole core with a ketone-linked imidazole group.
- Lacks the methyl substitution on the benzimidazole ring.
- Properties :
- Higher polarity due to the ketone group, leading to increased solubility in polar solvents .
2-Methylbenzimidazole Derivatives with Halogenated Phenyl Groups
- Example : 1-(2,4-Dichlorophenyl)sulfonyl-2-methylbenzimidazole
- Comparison :
- Absence of bromine at the 2-position reduces molecular weight (MW: ~380 vs. ~420 for the target compound).
- Lower logP value (2.1 vs. 3.5), indicating decreased lipophilicity .
- Functional Impact :
- Reduced halogenation may decrease binding affinity to hydrophobic enzyme pockets.
Data Table: Comparative Properties
Research Findings
- Reactivity : The sulfonyl group in the target compound enhances stability under acidic conditions compared to ketone-containing analogues, as demonstrated in hydrolysis studies .
- Biological Activity : Bromine at the 2-position in the phenyl ring correlates with 20% higher inhibition of trypsin-like proteases compared to dichloro-only analogues.
Biological Activity
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a sulfonyl group and halogenated phenyl moieties. Its structural formula can be represented as follows:
This structure is significant as the presence of halogen atoms can influence the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the nuclear enzyme topoisomerase I, which is crucial for DNA replication and repair. This inhibition leads to increased cytotoxicity in human tumor cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Topoisomerase I inhibition |
| 4,5-benzoterbenzimidazole | Various | 3.0 | Topoisomerase I inhibition |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been investigated extensively. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Treatment MIC |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/ml | Ampicillin: 100 µg/ml |
| Escherichia coli | 50 µg/ml | Ciprofloxacin: 25 µg/ml |
| Candida albicans | 250 µg/ml | Griseofulvin: 500 µg/ml |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzimidazole derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced activity .
- Antibacterial Efficacy : A series of benzimidazole derivatives were tested against drug-resistant strains of bacteria, showing promising results comparable to standard antibiotics like Vancomycin .
- Combination Therapy : Research indicated that combining benzimidazole derivatives with existing chemotherapeutics could enhance efficacy and reduce side effects in cancer treatment .
The mechanisms through which this compound exerts its biological effects include:
Q & A
Q. What are the established synthetic protocols for 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation of 2-methylbenzimidazole with 2-bromo-4,5-dichlorobenzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : React 2-methylbenzimidazole with the sulfonyl chloride under anhydrous conditions (e.g., DMF or THF) with a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires strict temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent side reactions .
Q. How is this compound characterized spectroscopically, and what are critical analytical benchmarks?
- NMR : The sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm). The 2-methyl group on benzimidazole appears as a singlet near δ 2.5 ppm. Bromine and chlorine substituents split signals due to spin-spin coupling .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) at m/z 463.85 (C₁₉H₁₂BrCl₂N₂O₂S⁺). Fragmentation patterns include loss of SO₂ (96 Da) and Br/Cl substituents .
Q. What solvent systems are suitable for crystallization, and how does molecular packing influence X-ray diffraction quality?
Slow evaporation from DMSO/ethanol (1:3) or dichloromethane/hexane yields single crystals. The bromine and chlorine atoms enhance heavy-atom effects, improving diffraction resolution. Disordered sulfonyl groups may require SHELXL refinement with ISOR and DELU constraints to model anisotropic displacement parameters .
Advanced Research Questions
Q. How can substituent electronic effects (Br, Cl, SO₂) be computationally modeled to predict reactivity in cross-coupling reactions?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d,p) to map electrostatic potentials. The sulfonyl group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the 4-position of the benzimidazole .
- Hammett constants : σₚ values for Br (+0.23) and Cl (+0.47) correlate with reduced nucleophilicity at the para positions, impacting Suzuki-Miyaura coupling yields .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, torsional angles)?
- Multi-temperature XRD : Collect datasets at 100 K and 298 K to assess thermal motion. Discrepancies in C–S bond lengths (theoretical: 1.76 Å vs. experimental: 1.81 Å) may arise from crystal packing forces .
- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., Br⋯Cl contacts < 3.4 Å), explaining deviations from gas-phase DFT models .
Q. How do intermolecular interactions influence supramolecular assembly in the solid state?
Q. What in vitro assays are suitable for evaluating its bioactivity, and how should controls mitigate false positives?
- Kinase inhibition : Screen against EGFR or VEGFR-2 at 10 μM, using staurosporine as a positive control. Pre-incubate compounds with glutathione to test redox-mediated false positives .
- Cytotoxicity : MTT assays in HeLa cells require solvent controls (DMSO < 0.1%) and normalization to cisplatin IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
